molecular formula C8H5F3O2 B1420798 2-(Difluoromethoxy)-3-fluorobenzaldehyde CAS No. 1214337-22-0

2-(Difluoromethoxy)-3-fluorobenzaldehyde

Cat. No. B1420798
M. Wt: 190.12 g/mol
InChI Key: SDMYWJXFURSRNC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 2-(Difluoromethoxy)-3-fluorobenzaldehyde has been reported. For instance, a method for the synthesis of roflumilast from 4-difluoromethoxy-3-hydroxybenzaldehyde and bromomethyl cyclopropane via O-alkylation, oxidation, and N-acylation has been developed . Another method involves the synthesis of 5-difluoromethoxy-2-mercapto-1H-benzimidazole from 4-difluoromethoxy-o-phenylenediamine .

Scientific Research Applications

  • Synthesis and Reactivity :

    • Fluoroform, CHF3, has been utilized as a difluorocarbene source in synthesizing difluoromethoxy derivatives, including compounds related to 2-(Difluoromethoxy)-3-fluorobenzaldehyde, demonstrating its potential in organic synthesis (Thomoson & Dolbier, 2013).
    • Research has explored the synthesis of thiazolidin-4-one derivatives using 4-fluorobenzaldehyde, highlighting the compound's role in creating bioactive molecules (El Nezhawy et al., 2009).
  • Molecular Structure Analysis :

    • A study on 2-fluorobenzaldehyde (2-FBD) and 3-fluorobenzaldehyde (3-FBD) using Fourier transform microwave spectroscopy revealed insights into their molecular structures, which can be analogous to understanding 2-(Difluoromethoxy)-3-fluorobenzaldehyde's structure (Sun, Lozada, & van Wijngaarden, 2018).
    • Another study performed conformational analysis on fluoro- and trifluoromethyl-benzaldehydes, which aids in understanding the structural properties of related compounds (Abraham et al., 1997).
  • Applications in Fine Chemicals :

    • Fluorobenzaldehyde, a compound related to 2-(Difluoromethoxy)-3-fluorobenzaldehyde, has been identified as an intermediate in preparing various fine chemicals, such as medicines and dyes, showcasing its broad industrial applications (Hai-fang, 2009).
  • Specific Chemical Reactions and Transformations :

    • A detailed study of hydrodefluorination reactions during ortho-lithiation/borylation of 2-fluorobenzaldehyde provides insights into specific chemical transformations that could be relevant for manipulating 2-(Difluoromethoxy)-3-fluorobenzaldehyde (St-Jean et al., 2018).

properties

IUPAC Name

2-(difluoromethoxy)-3-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3O2/c9-6-3-1-2-5(4-12)7(6)13-8(10)11/h1-4,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDMYWJXFURSRNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)OC(F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Difluoromethoxy)-3-fluorobenzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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